molecular formula C20H12F4N2 B171682 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- CAS No. 199594-59-7

1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-

Cat. No. B171682
M. Wt: 356.3 g/mol
InChI Key: MDIRLWZOKMHIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties and potential benefits in scientific research.

Mechanism Of Action

The mechanism of action of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- is still being studied. However, it has been proposed that this compound may act as an inhibitor of certain enzymes and proteins, leading to its anti-inflammatory and anti-cancer properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- are still being studied. However, it has been shown to have potential applications in the treatment of various diseases and conditions, including cancer and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, making it an attractive option for researchers. However, one of the limitations of using this compound is that its mechanism of action is still not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are numerous future directions for the study of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-. Some potential areas of research include further studies on its anti-inflammatory and anti-cancer properties, as well as its potential applications in material science. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and conditions.
In conclusion, 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- is a chemical compound with numerous potential applications in scientific research. Its unique properties and potential benefits have led to extensive studies on its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in various fields.

Scientific Research Applications

1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- has numerous potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been shown to have potential applications in the field of material science, specifically in the development of organic semiconductors.

properties

CAS RN

199594-59-7

Product Name

1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-

Molecular Formula

C20H12F4N2

Molecular Weight

356.3 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole

InChI

InChI=1S/C20H12F4N2/c21-13-5-3-6-14(22)12(13)11-26-18-10-2-1-9-17(18)25-20(26)19-15(23)7-4-8-16(19)24/h1-10H,11H2

InChI Key

MDIRLWZOKMHIJZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F

Other CAS RN

199594-59-7

synonyms

2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2,6-difluorophenyl)benzimidazole (Example 12) (2.00 g, 8.70 mmol) and 2,6-difluoro-α-bromo-toluene (25) (2.85 g, 160 M%), were dissolved in THF (20 mL). To this mixture, NaH (0.75 g, 215 M%) was added. After mixing for 2 hours, the reaction was quenched with MeOH and concentrated. The residue was redissolved in ethylacetate, and washed with NaHCO3 (sat. aq.) and NaCl (sat. aq.). The combined washings were dried (Na2SO4), filtered and concentrated. The crude product was recrystallized from ethylacetate/hexane (1:1) yielding white powders of 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole (2.62 g, 0.35 mmol, 85% yield. M.p. 145° C. 1H-NMR (300 MHz, CD2Cl2): δ7.77 (m, 1H, H4), 7.54 (m, 1H, H4′), 7.49m, 1H, H7), 7.29 (m, 2H, H5,6), 7.24 (m, 1H, H4″), 7.08 (m, 2H, H3′,5′), 5.82 (m, 2H, H3″,5″), 5.30 (s, 2H, CH2PhF2).
Quantity
2 g
Type
reactant
Reaction Step One
Name
2,6-difluoro-α-bromo-toluene
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 g
Type
reactant
Reaction Step Two

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